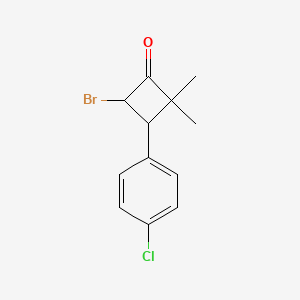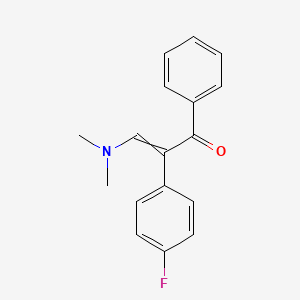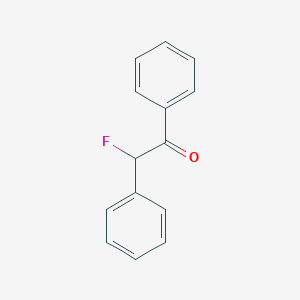
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure suggests that it might exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of a bromine atom to the phthalazinone core.
Methoxylation: Attachment of a methoxy group to the phenyl ring.
Cyclization: Formation of the phthalazinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially altering the methoxy group or the phthalazinone ring.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the phthalazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. This compound might exhibit similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects. For example, it might be investigated for its ability to modulate specific biological pathways or targets.
Industry
Industrially, the compound could find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the bromine and methoxy groups could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
7-chloro-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the methoxyphenyl group in 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one makes it unique. These functional groups could confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H11BrN2O2 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
Clé InChI |
ABRZCOSMGWKPIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)



